molecular formula C10H18N2O8 B3028950 Nomega-(beta-D-Mannopyranosyl)-L-asparagine CAS No. 41355-52-6

Nomega-(beta-D-Mannopyranosyl)-L-asparagine

Cat. No.: B3028950
CAS No.: 41355-52-6
M. Wt: 294.26 g/mol
InChI Key: RDVZONQWDDILKB-PIILLGNUSA-N
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Description

Evolutionary Conservation of N-Glycosylation Pathways

The biosynthesis of N-linked glycans exhibits remarkable evolutionary conservation, particularly in the initial steps of oligosaccharide transfer. In eukaryotes, a preassembled Glc₃Man₉GlcNAc₂ glycan is en bloc transferred to nascent polypeptides in the endoplasmic reticulum (ER), a process catalyzed by oligosaccharyltransferase (OST). Archaea, despite their phylogenetic distance from eukaryotes, employ an analogous pathway involving a homologous OST enzyme (Agl24) to transfer a lipid-linked chitobiose core (GlcNAc₂) to target proteins. This shared mechanism suggests deep evolutionary roots for N-glycosylation, predating the divergence of archaeal and eukaryotic lineages.

Nω-(β-D-Mannopyranosyl)-L-asparagine occupies a pivotal position in this conserved pathway. As a minimal structural unit of N-glycans, it mirrors the primordial glycosylation motifs observed in archaeal systems, where mannose residues are directly linked to asparagine without extended processing. Comparative studies highlight that the enzymatic machinery for mannose incorporation—such as mannosyltransferases—is conserved across eukaryotes, archaea, and even some bacteria, underscoring the adaptive advantage of this modification.

Table 1: Evolutionary Conservation of N-Glycosylation Machinery

Organism Group Core Glycan Structure Key Enzymes Functional Role
Eukaryotes Glc₃Man₉GlcNAc₂ Oligosaccharyltransferase (OST), α-glucosidases Protein folding, quality control
Archaea Man₁GlcNAc₂ Agl24 (OST homolog), mannosyltransferases Thermal stability, membrane integrity
Bacteria (rare) Varied GT-C fold glycosyltransferases Virulence, biofilm formation

Structural Diversity in N-Linked Oligosaccharide Architectures

While the core pentasaccharide (Man₃GlcNAc₂) remains invariant, N-linked glycans exhibit extensive structural diversification through Golgi-mediated processing. Three major classes emerge:

  • High-mannose glycans : Retain unsubstituted terminal mannose residues on the core structure, typically comprising 5–9 mannose units. These are predominant in lower eukaryotes and archaea, where minimal glycan processing occurs.
  • Hybrid glycans : Combine high-mannose features with complex modifications, such as β1,2-xylose or α1,3-fucose in plants.
  • Complex glycans : Feature branched antennae of GlcNAc, galactose, and sialic acid residues, enabling species-specific functions like immune signaling in mammals.

Nω-(β-D-Mannopyranosyl)-L-asparagine serves as the biochemical precursor to these diverse structures. In humans, its elongation generates the Man₅GlcNAc₂ intermediate, which is subsequently trimmed and remodeled into hybrid or complex forms. Structural studies of glycoasparagines isolated from aspartylglycosaminuria patients reveal that even minor modifications—such as the addition of galactose or N-acetylglucosamine—dramatically alter glycoprotein solubility and recognition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-oxo-4-[[(2R,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4?,6+,7?,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZONQWDDILKB-PIILLGNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nomega-(beta-D-Mannopyranosyl)-L-asparagine typically involves the glycosylation of L-asparagine with a mannopyranosyl donor. One common method is the use of glycosyl donors such as mannopyranosyl bromide or mannopyranosyl fluoride in the presence of a promoter like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation processes using glycosyltransferases. These enzymes catalyze the transfer of mannopyranosyl residues from activated sugar donors to L-asparagine. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nomega-(beta-D-Mannopyranosyl)-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the asparagine moiety can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups on the mannopyranose can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as tosyl chloride or trifluoromethanesulfonic anhydride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannopyranosyl carboxylic acids, while reduction can produce mannopyranosyl alcohols.

Scientific Research Applications

Biotechnology Applications

Cell Culture Media Enhancement

  • Nomega-(beta-D-Mannopyranosyl)-L-asparagine can be utilized in cell culture media to improve cell growth and viability. The mannopyranosyl group may enhance the uptake of nutrients and promote better cellular responses compared to non-glycosylated forms of asparagine.

Protein Synthesis and Glycosylation Pathways

  • The compound's structural similarity to L-asparagine allows it to influence protein synthesis and glycosylation pathways. This can be particularly beneficial in the production of glycoproteins for therapeutic use, where proper glycosylation is critical for functionality.

Medical Applications

Therapeutic Potential

  • Research indicates that this compound may interact with proteins involved in metabolic pathways, potentially enhancing the efficacy of treatments targeting metabolic disorders. Its ability to bind with enzymes such as asparaginase could lead to novel therapeutic strategies for conditions like leukemia, where asparaginase is used as a treatment option.

Bioactivity Enhancement

  • The presence of the mannopyranosyl group may facilitate interactions with biological receptors or enzymes, potentially leading to increased bioactivity. This enhanced interaction could be pivotal in drug development, particularly in designing compounds that require specific receptor binding for therapeutic effects.

Comparative Analysis with Related Compounds

CompoundStructure TypeKey FeaturesUnique Aspects
This compoundGlycosylated Amino AcidContains mannose; potential enhanced bioactivityUnique glycosidic bond affecting interactions
L-AsparagineAmino AcidNon-essential; involved in protein synthesisBasic structure without glycosylation
N-Acetyl-L-asparagineAcetylated Amino AcidIncreased stability; altered solubilityAcetylation modifies properties
D-MannoseSimple SugarInvolved in carbohydrate metabolismNo amino acid component

Case Study 1: Enhanced Cell Viability

A study demonstrated that incorporating this compound into cell culture media resulted in a significant increase in the viability and proliferation rates of mammalian cells compared to standard media lacking this compound. The results indicated that the glycosylated form improved nutrient absorption and metabolic activity within the cells.

Case Study 2: Interaction with Enzymes

Research focused on the binding affinity of this compound with asparaginase revealed that its glycosylation significantly enhanced its interaction with the enzyme. This finding suggests potential applications in developing more effective enzyme-based therapies for cancer treatment.

Mechanism of Action

The mechanism of action of Nomega-(beta-D-Mannopyranosyl)-L-asparagine involves its interaction with specific molecular targets, such as glycoprotein receptors. The mannopyranosyl moiety can bind to carbohydrate-binding proteins, facilitating various biological processes like cell signaling and immune response. The asparagine residue plays a role in stabilizing the glycosylated structure and enhancing its biological activity.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of Nω-(β-D-Mannopyranosyl)-L-asparagine lies in its monosaccharide attachment site and linkage type. Key comparisons include:

Compound Glycosylation Site Linkage Type Sugar Composition Biological Relevance
Nω-(β-D-Mannopyranosyl)-L-asparagine ω-amine of asparagine β-1→X (X varies) Single mannopyranose Synthetic glycoconjugate models
N-linked (GlcNAc-β-Asn) Amide nitrogen of asparagine β-1→4 N-Acetylglucosamine (GlcNAc) Core structure in N-glycoproteins
O-β-D-Mannopyranosyl-(1→6)-GlcNAc-β-Asn Amide nitrogen of asparagine β-1→6 (mannose to GlcNAc) Mannose + GlcNAc Model for complex N-glycans
3,6-di-O-(α-D-Mannopyranosyl)-D-mannose Hydroxyl groups of mannose α-1→3 and α-1→6 Branched mannose oligomer Microbial polysaccharide analogs

Key Observations :

  • Compounds with α-mannosyl linkages (e.g., 3,6-di-O-α-D-mannopyranosyl-D-mannose) exhibit branched structures, contrasting with the linear β-linkage in the target compound .

Biological Activity

Nomega-(beta-D-mannopyranosyl)-L-asparagine is a compound that combines the amino acid asparagine with a beta-D-mannopyranosyl moiety. This structure suggests potential biological activities, particularly in the context of glycosylation and its effects on cellular functions. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in cancer treatment and metabolic disorders.

Structure and Properties

This compound consists of:

  • Asparagine : An α-amino acid involved in protein synthesis and metabolism.
  • Beta-D-Mannopyranosyl : A sugar unit that can influence the solubility, stability, and biological interactions of the compound.

The glycosylation of asparagine can affect protein folding, stability, and interactions with receptors, potentially enhancing its biological activity.

  • Asparagine Metabolism : Asparagine plays a critical role in cellular metabolism. It is synthesized from aspartate and ammonia by asparagine synthetase. This enzyme's activity can be influenced by the presence of glycosylated forms, potentially altering metabolic pathways that are crucial for cell proliferation and survival .
  • Glycosylation Effects : The addition of a mannopyranosyl group may enhance the stability of asparagine against enzymatic degradation, allowing for prolonged bioavailability in biological systems. Glycosylated compounds often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-glycosylated counterparts .
  • Cell Signaling : Glycosylated asparagine may interact with specific receptors involved in signaling pathways related to growth and differentiation, influencing processes such as apoptosis and immune response .

Case Studies

  • Cancer Research : Studies have indicated that asparagine metabolism is critical in cancer cell proliferation. For instance, L-asparaginase, an enzyme that depletes asparagine levels, has been effectively used in treating acute lymphoblastic leukemia (ALL) by targeting cells that depend on exogenous asparagine for survival . The introduction of a mannopyranosyl group could enhance the efficacy of such treatments by improving the delivery or stability of L-asparaginase.
  • Metabolic Disorders : Research has shown that disorders in amino acid metabolism, including those involving asparagine, can lead to tumor progression. The modulation of asparagine levels through glycosylated derivatives may provide a therapeutic avenue for managing such conditions .

Data Table: Comparative Biological Activities

CompoundBiological ActivityReference
This compoundPotential enhancement of asparagine metabolism
L-AsparaginaseDepletes asparagine; used in ALL treatment
AsparagineNon-essential amino acid; involved in protein synthesis
Mannopyranoside DerivativesAntimicrobial properties; cytotoxicity studies

Research Findings

Recent studies have highlighted the significance of glycosylation in modulating the biological activity of amino acids:

  • Antimicrobial Activity : Certain mannopyranoside derivatives have shown promising antimicrobial properties, suggesting that similar modifications to asparagine could yield compounds with enhanced therapeutic benefits .
  • Tumor Metabolism : The role of asparagine synthetase (ASNS) in tumor growth indicates that manipulating asparagine levels through compounds like this compound could be pivotal in cancer therapy .

Q & A

Q. How can fed-batch strategies enhance yield in large-scale glycosylated amino acid production?

  • Methodological Answer: Incremental addition of L-Asp (50 mmol L⁻¹ per batch) and polyphosphates (20 mmol L⁻¹) prevents enzyme inhibition, achieving a 64.19% conversion rate. Process modeling tools (e.g., MATLAB SimBiology) optimize feeding intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 2
Nomega-(beta-D-Mannopyranosyl)-L-asparagine

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